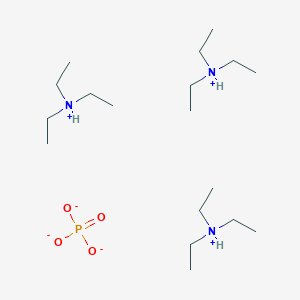
triethylazanium;phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethylammonium dihydrogen phosphate (1:1) is a chemical compound with the molecular formula C6H18NO4P. It is commonly used in high-performance liquid chromatography (HPLC) as a buffer solution. This compound is known for its stability and solubility in water and ethanol, making it a valuable reagent in various analytical and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triethylammonium dihydrogen phosphate (1:1) can be synthesized by reacting triethylamine with phosphoric acid. The reaction typically involves dissolving triethylamine in water and then adding phosphoric acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of triethylammonium dihydrogen phosphate .
Industrial Production Methods
In industrial settings, the production of triethylammonium dihydrogen phosphate involves similar steps but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity of the product. The final product is often crystallized and purified through filtration and drying processes .
Analyse Chemischer Reaktionen
Types of Reactions
Triethylammonium dihydrogen phosphate undergoes various chemical reactions, including:
Acid-Base Reactions: It can act as a proton donor in acid-base reactions.
Substitution Reactions: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with triethylammonium dihydrogen phosphate include strong acids and bases, as well as other nucleophiles and electrophiles. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products
The major products formed from reactions involving triethylammonium dihydrogen phosphate depend on the specific reagents and conditions used. For example, reacting it with a strong base can result in the formation of triethylamine and a phosphate salt .
Wissenschaftliche Forschungsanwendungen
Triethylammonium dihydrogen phosphate is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as a buffer solution in HPLC for the separation and analysis of various compounds.
Biology: It is employed in the purification of biomolecules, such as amino acids and peptides, through HPLC.
Medicine: It is used in the analysis of pharmaceutical compounds and toxicological studies.
Wirkmechanismus
The mechanism of action of triethylammonium dihydrogen phosphate involves its ability to act as a buffer, maintaining a stable pH in solutions. This property is crucial in HPLC, where it helps to stabilize the mobile phase and improve the separation of analytes. The compound interacts with the analytes and the stationary phase, facilitating their separation based on their chemical properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethylamine Phosphate: Similar in structure but differs in the ratio of components.
Tetrabutylammonium Phosphate: Another quaternary ammonium phosphate used in similar applications but with different physical properties.
Uniqueness
Triethylammonium dihydrogen phosphate is unique due to its specific ratio of triethylamine to phosphoric acid, which provides distinct buffering capabilities and solubility properties. Its stability and effectiveness in HPLC applications make it a preferred choice over other similar compounds .
Eigenschaften
Molekularformel |
C18H48N3O4P |
|---|---|
Molekulargewicht |
401.6 g/mol |
IUPAC-Name |
triethylazanium;phosphate |
InChI |
InChI=1S/3C6H15N.H3O4P/c3*1-4-7(5-2)6-3;1-5(2,3)4/h3*4-6H2,1-3H3;(H3,1,2,3,4) |
InChI-Schlüssel |
UBLQIESZTDNNAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.[O-]P(=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-Amino-1-pentyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B8682281.png)






![(7R,9aR)-rel-tert-Butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B8682324.png)
